Clofibrat
Übersicht
Beschreibung
Clofibric acid, with the IUPAC name 2-(4-chlorophenoxy)-2-methylpropanoic acid, is a biologically active metabolite of lipid-lowering drugs such as clofibrate, etofibrate, and theofibrate . It has the molecular formula C₁₀H₁₁ClO₃ and is known for its role in reducing blood lipid levels. Clofibric acid has been detected in various environmental settings, including Swiss lakes and the North Sea, due to its persistence and resistance to biodegradation .
Wissenschaftliche Forschungsanwendungen
Clofibrinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf ihre Auswirkungen auf Wasserorganismen aufgrund ihrer Persistenz in der Umwelt.
Industrie: Wird bei der Entwicklung von Arzneimitteln und als Standard in der Analytischen Chemie verwendet.
5. Wirkmechanismus
Clofibrinsäure übt ihre Wirkung aus, indem sie den Peroxisomen-Proliferator-aktivierten Rezeptor Alpha (PPARα) aktiviert, der eine entscheidende Rolle im Fettstoffwechsel spielt. Die Aktivierung von PPARα führt zu einer erhöhten Lipoproteinlipase-Aktivität, was den Abbau von Triglyceriden und die Umwandlung von Lipoproteinen sehr niedriger Dichte (VLDL) in Lipoproteine niedriger Dichte (LDL) und Lipoproteine hoher Dichte (HDL) fördert . Dieser Mechanismus trägt zur Senkung des Blutfettgehalts und zur Behandlung von Hyperlipidämie bei .
Wirkmechanismus
Target of Action
Clofibric acid, a biologically active metabolite of the lipid-lowering drugs clofibrate, etofibrate, and theofibrate , primarily targets the extrahepatic lipoprotein lipase (LL) . This enzyme plays a crucial role in lipid metabolism, particularly in the breakdown of triglycerides.
Mode of Action
Clofibric acid increases the activity of extrahepatic lipoprotein lipase (LL), thereby enhancing lipoprotein triglyceride lipolysis . This interaction leads to the degradation of chylomicrons, conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and conversion of LDLs to high-density lipoproteins (HDLs) .
Biochemical Pathways
The primary biochemical pathway affected by clofibric acid is the lipid metabolism pathway. By increasing the activity of LL, clofibric acid promotes the breakdown of triglycerides in lipoproteins . This leads to a series of changes in lipoprotein composition, including the degradation of chylomicrons, conversion of VLDLs to LDLs, and LDLs to HDLs .
Pharmacokinetics
The pharmacokinetics of clofibric acid are non-linear over the considered dose range . Its protein binding is concentration-dependent over the range of 50–700 μg/ml .
Result of Action
The molecular and cellular effects of clofibric acid’s action primarily involve changes in lipid metabolism. By increasing LL activity, clofibric acid promotes the breakdown of triglycerides and alters the composition of lipoproteins . This can lead to a decrease in serum cholesterol, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDLs) as a result of Type III hyperlipoproteinemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of clofibric acid. For instance, in aquatic environments, clofibric acid has been identified as a pollutant, and its presence can have toxicological effects on aquatic organisms . Furthermore, advanced oxidation processes used for water treatment can lead to the degradation of clofibric acid, generating intermediates with varying levels of toxicity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Clofibric acid is known to interact with extrahepatic lipoprotein lipase (LL) . It increases the activity of this enzyme, thereby increasing lipoprotein triglyceride lipolysis . This interaction plays a crucial role in the biochemical reactions involving clofibric acid.
Cellular Effects
Clofibric acid influences cell function by altering lipid metabolism. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .
Molecular Mechanism
The molecular mechanism of action of clofibric acid involves its binding to and activation of extrahepatic lipoprotein lipase (LL) . This binding increases lipoprotein triglyceride lipolysis, leading to changes in the composition of lipoproteins in the body .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of clofibric acid in laboratory settings are limited, it’s known that clofibric acid is a persistent compound in the environment . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Clofibric acid is involved in the lipid metabolism pathway . It interacts with the enzyme extrahepatic lipoprotein lipase (LL), influencing the metabolism of lipoproteins .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Clofibrinsäure kann durch die Reaktion von 4-Chlorphenol mit Isobuttersäure in Gegenwart einer Base wie Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemischs unter Rückflussbedingungen, um die Bildung des Esters zu erleichtern, der dann zu Clofibrinsäure hydrolysiert wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von Clofibrinsäure beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird häufig einer Reinigungsschritten wie Umkristallisation unterzogen, um reine Clofibrinsäure zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Clofibrinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Clofibrinsäure kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von Clofibrinsäure kann zu Alkoholabkömmlingen führen.
Substitution: Das Chloratom in Clofibrinsäure kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholabkömmlingen.
Substitution: Bildung von substituierten Phenoxyderivaten.
Vergleich Mit ähnlichen Verbindungen
Clofibrinsäure gehört zur Klasse der Fibrate, die zur Senkung des Blutfettgehalts eingesetzt werden. Ähnliche Verbindungen sind:
Clofibrat: Die Stammverbindung von Clofibrinsäure, die zur Behandlung von Hyperlipidämie eingesetzt wird.
Etofibrat: Ein weiteres Lipidsenkermittel, das zu Clofibrinsäure metabolisiert wird.
Theofibrat: Ähnlich wie this compound und Etofibrat, wird auch zu Clofibrinsäure metabolisiert.
Einzigartigkeit: Clofibrinsäure ist einzigartig aufgrund ihrer Persistenz in der Umwelt und ihrer Rolle als Metabolit mehrerer Lipidsenker. Ihre chemische Struktur ermöglicht es ihr, verschiedene Reaktionen einzugehen, was sie zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen macht .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040661 | |
Record name | Clofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882-09-7 | |
Record name | Clofibric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofibric acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clofibric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | clofibric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-chlorophenoxy)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFIBRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.